molecular formula C19H21NO6S B3018082 Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448033-95-1

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B3018082
CAS No.: 1448033-95-1
M. Wt: 391.44
InChI Key: DDGOMQPKVCDDSY-UHFFFAOYSA-N
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Description

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine ring. The piperidine moiety is substituted at the 4-position with a sulfonyl group bearing a furan-2-ylmethyl substituent. The compound’s synthesis likely involves late-stage sulfonylation and coupling reactions, as inferred from analogous procedures in .

Properties

IUPAC Name

methyl 2-[4-(furan-2-ylmethylsulfonyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-25-19(22)17-7-3-2-6-16(17)18(21)20-10-8-15(9-11-20)27(23,24)13-14-5-4-12-26-14/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOMQPKVCDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a Neuropeptide Y (NPY) antagonist, which could have implications in neurological research.

    Medicine: Potential therapeutic applications due to its interaction with specific molecular targets.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as Neuropeptide Y receptors. By acting as an antagonist, it can inhibit the binding of Neuropeptide Y, potentially modulating various physiological processes. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-sulfonyl-piperidine group is conserved in compounds 32 and 33, but the latter feature additional functional groups (e.g., boronic ester in 32, bromine in 33) that enhance their utility as synthetic intermediates.

Sulfonylurea-Based Herbicides ()

Sulfonylurea herbicides, such as metsulfuron-methyl and tribenuron-methyl, share a benzoate ester backbone but differ in their sulfonyl-linked heterocycles:

Compound Structure Core Heterocycle Biological Activity Key Differences
Target Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate Piperidine Unknown Sulfonyl-piperidine
Metsulfuron-methyl Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine Herbicide (ALS inhibitor) Sulfonylurea bridge; triazine core
Tribenuron-methyl Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate Triazine Herbicide (ALS inhibitor) Methyl-substituted triazine; urea linkage

Key Observations :

  • The target’s sulfonyl-piperidine group replaces the sulfonylurea-triazine motif in herbicides, likely altering its mechanism of action.
  • Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. The target’s piperidine moiety may confer distinct biological interactions, though evidence for this is lacking.

Research Implications and Gaps

  • Structural Advantages : The furan-sulfonyl-piperidine group in the target compound may enhance metabolic stability compared to sulfonylureas, which are prone to hydrolysis.
  • Unanswered Questions: The biological activity and pharmacokinetic properties of the target remain uncharacterized.

Biological Activity

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a piperidine ring, a benzoate moiety, and a furan group. The sulfonyl linkage contributes to its biological activity by enhancing solubility and facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

  • Inhibitory effects on specific enzymes : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Anticancer properties : The compound may influence pathways related to apoptosis and cell proliferation, particularly through BCL-2 inhibition, which is vital in cancer therapy .

Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits AChE and urease, potentially useful in treating neurodegenerative diseases .
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines by modulating apoptosis pathways .
Antibacterial ActionShows activity against multiple bacterial strains, including Staphylococcus aureus and E. coli .
Hypoglycemic ActivityMay aid in glucose metabolism, beneficial for diabetes management .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on human cancer cell lines, revealing an IC50 value indicating significant cytotoxicity. This suggests potential for development as an anticancer agent.
  • Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that derivatives of this compound could inhibit AChE effectively, which is crucial for developing treatments for Alzheimer's disease .
  • Bacterial Strain Testing : The compound was tested against various bacterial strains, showing promising antibacterial properties that could lead to new antibiotic agents .

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